REACTION_CXSMILES
|
[CH:1]1[C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]3[C:14](O[C:17](=[O:18])[C:10]=3[CH:9]=2)=[O:15])=[CH:5][C:4]2[C:19](O[C:22](=[O:23])[C:3]=2[CH:2]=1)=[O:20].[CH2:24]([NH2:27])[CH:25]=[CH2:26].O>C(O)(=O)C>[CH2:24]([N:27]1[C:19](=[O:20])[C:4]2=[CH:5][C:6]([O:7][C:8]3[CH:9]=[C:10]4[C:17](=[O:18])[N:27]([CH2:24][CH:25]=[CH2:26])[C:14](=[O:15])[C:11]4=[CH:12][CH:13]=3)=[CH:1][CH:2]=[C:3]2[C:22]1=[O:23])[CH:25]=[CH2:26]
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Name
|
|
Quantity
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21.7 g
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Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
7.98 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Name
|
|
Quantity
|
475 (± 25) mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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115 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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was controlled at 18° to 22° C. with external cooling
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
|
Type
|
TEMPERATURE
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Details
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After cooling
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
product precipitated out of solution
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Type
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FILTRATION
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Details
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was collected by filtration
|
Type
|
WASH
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Details
|
washed several times with water
|
Type
|
CUSTOM
|
Details
|
Product was then dried in a vacuum oven (150 mm Hg, room temperature)
|
Type
|
CUSTOM
|
Details
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The white solid product was obtained in 76%
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Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N1C(C=2C(C1=O)=CC(=CC2)OC=2C=C1C(C(=O)N(C1=O)CC=C)=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |